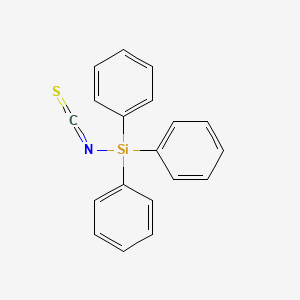Triphenylsilyl isothiocyanate
CAS No.:
Cat. No.: VC16033335
Molecular Formula: C19H15NSSi
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H15NSSi |
|---|---|
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | isothiocyanato(triphenyl)silane |
| Standard InChI | InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
| Standard InChI Key | OLADAAIOVXNIIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S |
Introduction
Structural and Physicochemical Properties
TMSNCS (CAS 2290-65-5) has the molecular formula C₄H₉NSSi and a molar mass of 131.27 g/mol. Its structure features a trimethylsilyl group (-Si(CH₃)₃) bonded to an isothiocyanate moiety (-N=C=S), which confers both electrophilic and nucleophilic reactivity. Key physicochemical properties include:
-
IUPAC Name: Isothiocyanato(trimethyl)silane
-
Canonical SMILES: CSi(C)N=C=S
-
InChI Key: XLTUPERVRFLGLJ-UHFFFAOYSA-N
The isothiocyanate group’s polarity enables participation in hydrogen bonding and dipole-dipole interactions, while the silyl group enhances solubility in nonpolar solvents and stabilizes intermediates via hyperconjugation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
TMSNCS is typically synthesized via the reaction of trimethylsilyl chloride (TMSCl) with potassium thiocyanate (KSCN) in acetonitrile at room temperature:
This method yields high-purity product after distillation under reduced pressure.
Industrial Manufacturing
Industrial processes optimize yield and scalability using continuous-flow reactors. Advanced purification techniques, such as fractional distillation and molecular sieves, ensure >98% purity for pharmaceutical applications.
Reaction Mechanisms and Synthetic Applications
Ambident Nucleophilicity
TMSNCS exhibits dual reactivity:
-
Sulfur-centered nucleophile: Substitutes halides (e.g., Cl⁻, Br⁻) in alkyl substrates to form alkyl thiocyanates .
-
Nitrogen-centered nucleophile: Adds to carbonyl groups (e.g., aldehydes, ketones) and acetals, forming isothiocyanate derivatives .
Halide Substitution
Under mild conditions with tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, TMSNCS replaces halogen atoms in alkyl halides:
This reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF .
Carbonyl Addition
In acid-catalyzed reactions, TMSNCS adds to aldehydes, forming α-isothiocyanato ethers:
This pathway is critical for synthesizing heterocycles and thiourea derivatives .
Mercapto-1,2,4-Triazoles
A one-step industrial synthesis of 3-phenyl-5-mercapto-4H-1,2,4-triazole (88% yield) involves refluxing benzohydrazide with TMSNCS in ethanol, followed by NaOH-mediated cyclization :
The reaction avoids anhydrous conditions and chromatographic purification, making it cost-effective for bulk production.
2-Amino-1,3,4-Oxadiazoles
TMSNCS facilitates oxadiazole formation via cyclocondensation with acylhydrazides. The silyl group stabilizes intermediates, enabling high regioselectivity .
Applications in Medicinal Chemistry
Thiourea Prodrugs
TMSNCS-derived thioureas serve as prodrugs for antithyroid agents. For example, reaction with primary amines yields N-alkylthioureas, which hydrolyze in vivo to release isothiocyanates with anti-inflammatory activity .
Glycosylation Reactions
Isothiocyanate-protected sialosides, synthesized using TMSNCS, enable stereoselective glycosylation. For instance, peracetyl adamantanyl thiosialoside donors afford α-linked sialosides with >95% selectivity :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume